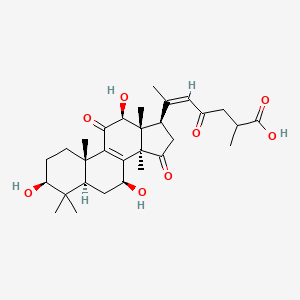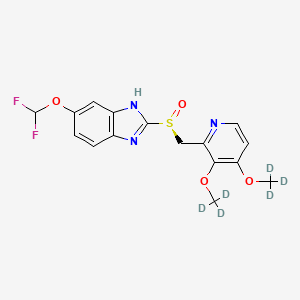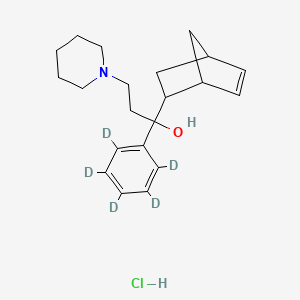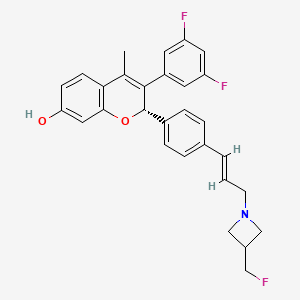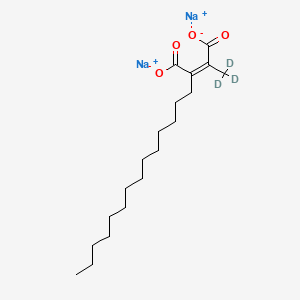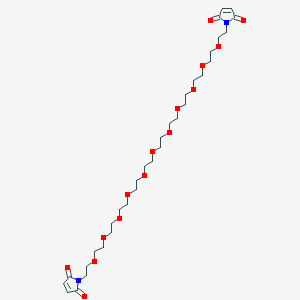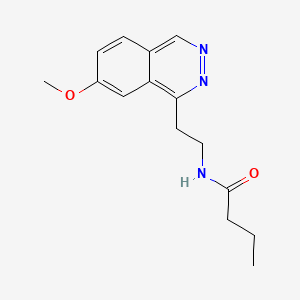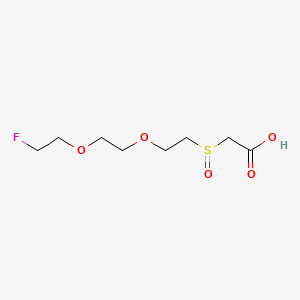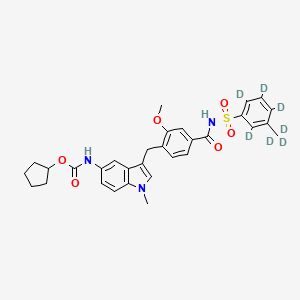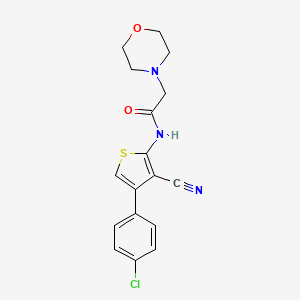
Cox-2/5-lox-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cox-2/5-lox-IN-3 is a dual inhibitor targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. These enzymes are involved in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting both COX-2 and 5-LOX, this compound aims to provide a broader anti-inflammatory effect with potentially fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target only COX enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2/5-lox-IN-3 typically involves the creation of indole and indazole arylamide benzoic acid analogues. The synthetic route includes the following steps:
Formation of Indole or Indazole Core: This step involves the cyclization of appropriate precursors to form the indole or indazole core structure.
Arylamide Formation: The core structure is then reacted with arylamine derivatives to form the arylamide linkage.
Benzoic Acid Derivatization:
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions: Cox-2/5-lox-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
Cox-2/5-lox-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the dual inhibition of COX-2 and 5-LOX enzymes.
Biology: Investigated for its effects on inflammatory pathways and cellular responses.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases, cancer, and other conditions involving COX-2 and 5-LOX pathways.
Wirkmechanismus
Cox-2/5-lox-IN-3 exerts its effects by simultaneously inhibiting the activity of COX-2 and 5-LOX enzymes. This dual inhibition prevents the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. The compound binds to the active sites of both enzymes, blocking their catalytic activity and reducing the production of inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Celecoxib: A selective COX-2 inhibitor with anti-inflammatory properties.
Zileuton: A selective 5-LOX inhibitor used for the treatment of asthma.
Indomethacin: A non-selective COX inhibitor with anti-inflammatory effects.
Uniqueness of Cox-2/5-lox-IN-3: this compound is unique in its ability to inhibit both COX-2 and 5-LOX enzymes simultaneously. This dual inhibition provides a broader anti-inflammatory effect and potentially reduces the risk of side effects associated with selective inhibition of either enzyme alone .
Eigenschaften
Molekularformel |
C17H16ClN3O2S |
|---|---|
Molekulargewicht |
361.8 g/mol |
IUPAC-Name |
N-[4-(4-chlorophenyl)-3-cyanothiophen-2-yl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C17H16ClN3O2S/c18-13-3-1-12(2-4-13)15-11-24-17(14(15)9-19)20-16(22)10-21-5-7-23-8-6-21/h1-4,11H,5-8,10H2,(H,20,22) |
InChI-Schlüssel |
MOMYWNZOSHEDCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CC(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


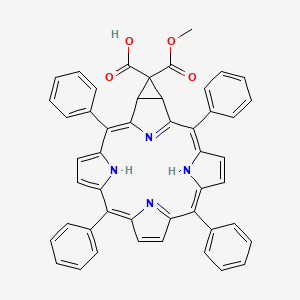
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)
![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
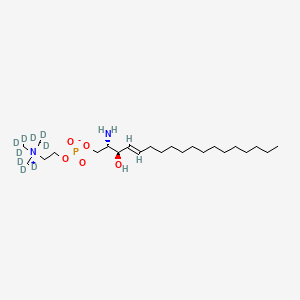
![2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide;dihydrochloride](/img/structure/B12417604.png)
